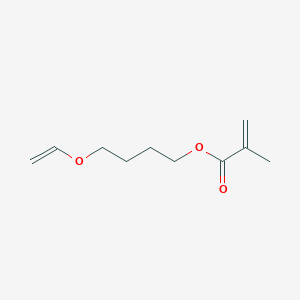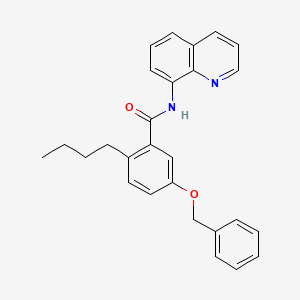
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide is a complex organic compound that features a quinoline ring, a benzamide group, and a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method often employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can participate in π-π stacking interactions, while the benzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Shares the quinoline and benzamide groups but lacks the benzyloxy and butyl substituents.
2-butyl-N-(quinolin-8-yl)benzamide: Similar but lacks the benzyloxy group.
5-(Benzyloxy)-N-(quinolin-8-yl)benzamide: Similar but lacks the butyl group
Uniqueness
The unique combination of the benzyloxy, butyl, and quinoline groups in 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide provides it with distinct chemical properties and potential applications that are not shared by its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H26N2O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-butyl-5-phenylmethoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C27H26N2O2/c1-2-3-11-21-15-16-23(31-19-20-9-5-4-6-10-20)18-24(21)27(30)29-25-14-7-12-22-13-8-17-28-26(22)25/h4-10,12-18H,2-3,11,19H2,1H3,(H,29,30) |
InChI Key |
POGUHPNAZZILQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





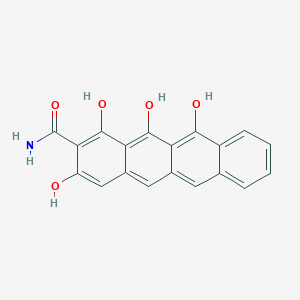



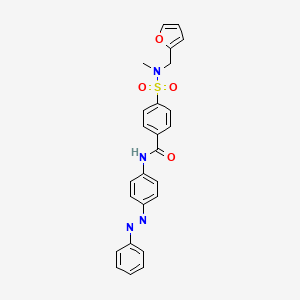
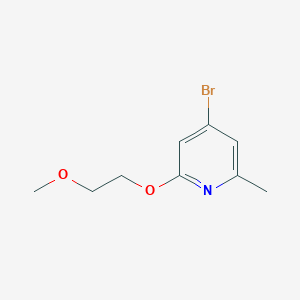
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

